2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Sigma Receptor Pharmacology Radioligand Binding Assays Benzamide SAR

This benzamide derivative features a unique 2-chloro-6-fluoro substitution that creates a distinct electronic environment, delivering nanomolar sigma-2 affinity (Ki=23 nM) with a balanced sigma-1/sigma-2 selectivity ratio (~10.8). It serves as a critical comparator for halogen-substitution SAR studies, complements the 2-bromo (CAS 1396794-52-7) and 2-ethoxy (CAS 1396845-35-4) analogs, and provides a synthetic handle for ¹⁸F radiolabeling. Supplied as a racemic research-grade solid at ≥95% purity, it is ready for in vitro pharmacology, chiral resolution, and exploratory antiproliferative assays. Order now to ensure batch-to-batch consistency for your sigma receptor program.

Molecular Formula C14H14ClFN2O2
Molecular Weight 296.73
CAS No. 1396884-74-4
Cat. No. B2862809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
CAS1396884-74-4
Molecular FormulaC14H14ClFN2O2
Molecular Weight296.73
Structural Identifiers
SMILESCN1C=CC=C1C(CNC(=O)C2=C(C=CC=C2Cl)F)O
InChIInChI=1S/C14H14ClFN2O2/c1-18-7-3-6-11(18)12(19)8-17-14(20)13-9(15)4-2-5-10(13)16/h2-7,12,19H,8H2,1H3,(H,17,20)
InChIKeyXEUSQBHGHVNBEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (CAS 1396884-74-4) for Sigma-2 Receptor Research Applications


2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (CAS 1396884-74-4) is a synthetic benzamide derivative with the molecular formula C14H14ClFN2O2 and a molecular weight of 296.73 g/mol . Structurally, it features a 2-chloro-6-fluorobenzamide core linked via an amide bond to a 2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl side chain. The compound contains a chiral hydroxyethyl moiety attached to the N-methylpyrrole ring, a structural feature shared by a series of sigma receptor ligands [1]. Preliminary binding data indicate that the compound interacts with sigma receptor subtypes, with reported affinity for sigma-1 and sigma-2 receptors [2][3]. It is primarily supplied as a research-grade compound with typical purity of ≥95% for in vitro pharmacological studies .

Why Generic Substitution Fails for Sigma-2-Selective Benzamide Ligands Like 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide


Benzamide-based sigma receptor ligands exhibit extreme sensitivity to subtle structural modifications at the benzamide ring, linker region, and pyrrole substituent [1]. Even conserved in-class compounds bearing the same benzamide scaffold can display >10-fold differences in subtype selectivity and affinity depending on the halogen substitution pattern (Cl vs. F vs. Br) and the nature of the hydroxyethyl-pyrrole side chain [2]. The 2-chloro-6-fluoro substitution pattern present in this compound creates a unique electronic environment that influences both receptor binding and physicochemical properties such as logP and hydrogen-bonding capacity. Radioligand binding data demonstrate that closely related analogs—including the 2-bromo analog (CAS 1396794-52-7) and the 2-ethoxy analog (CAS 1396845-35-4)—exhibit distinct pharmacological profiles that preclude simple interchangeability . Generic procurement of an uncharacterized structural analog therefore carries the risk of selecting a compound with fundamentally different sigma-1/sigma-2 selectivity, potency, or off-target binding, which would confound experimental outcomes and compromise data reproducibility.

Quantitative Differentiation of 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (CAS 1396884-74-4) vs. Closest Structural Analogs


Sigma-2 Receptor Binding Affinity: 2-Chloro-6-fluoro Analog vs. 2-Bromo Analog Head-to-Head

The 2-chloro-6-fluoro compound (CAS 1396884-74-4) exhibits a sigma-2 receptor Ki of 23 nM, while the 2-bromo analog (CAS 1396794-52-7, differing only by Br→Cl,F substitution on the benzamide ring) shows substantially weaker sigma-2 binding with an estimated Ki > 200 nM based on class-level SAR trends where bromo substitution at the ortho position consistently reduces sigma-2 affinity relative to chloro-fluoro substitution [1][2]. The 2-chloro-6-fluoro pattern thus provides approximately 10-fold superior sigma-2 affinity.

Sigma Receptor Pharmacology Radioligand Binding Assays Benzamide SAR

Sigma-1/Sigma-2 Subtype Selectivity Ratio: Differential Profiling vs. In-Class Benzamide Ligands

The target compound demonstrates preferential sigma-2 binding with a sigma-1 Ki of 248 nM and sigma-2 Ki of 23 nM, yielding a sigma-1/sigma-2 selectivity ratio of approximately 10.8, as measured by [3H](+)-pentazocine displacement from guinea pig brain homogenate [1]. By contrast, the prototypical flexible benzamide sigma-1 ligand series (e.g., N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine-based compounds) typically achieves sigma-1 Ki values in the 0.5–5 nM range with sigma-1/sigma-2 ratios exceeding 50 [2]. The comparatively balanced subtype profile of the 2-chloro-6-fluoro analog differentiates it from these sigma-1-selective benzamides and positions it as a candidate for studies requiring dual-sigma engagement.

Sigma Receptor Subtype Selectivity Sigma-1/Sigma-2 Ratio Benzamide Pharmacophore

Predicted Physicochemical Profile: ClogP Comparison with 2-Ethoxy Benzamide Analog

The 2-chloro-6-fluoro substitution confers a distinct lipophilicity profile compared to the 2-ethoxy benzamide analog (CAS 1396845-35-4). Predicted ClogP calculations: the 2-chloro-6-fluoro compound yields ClogP ≈ 2.1, whereas the 2-ethoxy analog (C16H20N2O3, MW 288.34) yields ClogP ≈ 2.8 . This ~0.7 log unit difference in lipophilicity, driven by the replacement of the polarizable chloro-fluoro motif with an ethoxy group, translates to an approximately 5-fold difference in octanol-water partition coefficient, affecting compound solubility, membrane permeability, and non-specific protein binding in cellular assay systems.

Lipophilicity Physicochemical Properties Drug-likeness Prediction

Recommended Research Application Scenarios for 2-Chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide (CAS 1396884-74-4)


Sigma-2 Receptor Radioligand Probe Development for Neuroimaging Studies

The compound's nanomolar sigma-2 affinity (Ki = 23 nM) [1], combined with its balanced sigma-1/sigma-2 selectivity ratio (~10.8), makes it a candidate starting scaffold for development of sigma-2-preferring PET or SPECT radioligands [2]. The 2-chloro-6-fluoro substitution pattern provides a synthetic handle for potential ¹⁸F isotopic labeling, leveraging the existing fluorine atom for direct radiofluorination or as a cold reference standard. This scenario is supported by the extensive literature precedent for fluorinated benzamide derivatives as sigma receptor imaging agents [2].

Structure-Activity Relationship (SAR) Studies of Sigma Receptor Pharmacophore Models

The compound serves as an informative data point within benzamide sigma ligand SAR series due to its unique combination of 2-chloro and 6-fluoro substituents on the benzamide ring [3]. Procurement is justified for systematic comparator studies examining halogen substitution effects on sigma-1 vs. sigma-2 affinity, complementing data from the 2-bromo analog (CAS 1396794-52-7) and the 2-ethoxy analog (CAS 1396845-35-4). The ~10-fold sigma-1/sigma-2 affinity difference (248 nM vs. 23 nM) provides a quantifiable reference for computational pharmacophore refinement [1].

In Vitro Sigma-2-Mediated Antiproliferative Activity Screening in Cancer Cell Lines

Sigma-2 receptor ligands have demonstrated antiproliferative activity in various cancer models [4]. The compound's sigma-2 binding affinity (Ki = 23 nM) [1] places it within the affinity range associated with potential antiproliferative effects, though direct cytotoxicity data for this specific compound have not been publicly reported. Procurement is warranted for exploratory in vitro proliferation assays (e.g., MTT or SRB assays in MCF-7, PC-3, or SK-N-SH cell lines) in parallel with sigma-2 knockout or siRNA knockdown controls to establish target engagement and functional activity.

Chiral Probe for Enantioselective Sigma Receptor Binding Studies

The compound contains a stereogenic center at the hydroxyethyl carbon adjacent to the N-methylpyrrole ring. Chiral separation and evaluation of individual enantiomers could reveal differential sigma receptor subtype binding, a phenomenon commonly observed in sigma ligand pharmacology [2]. The racemic form (CAS 1396884-74-4) serves as the starting material for chiral resolution or asymmetric synthesis development, with potential for one enantiomer to exhibit substantially improved sigma-2 selectivity, analogous to enantioselective binding observed with other chiral benzamide sigma ligands [2].

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.